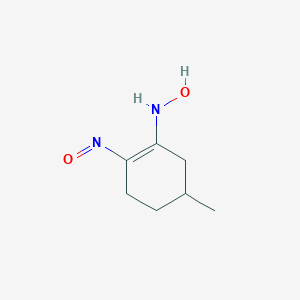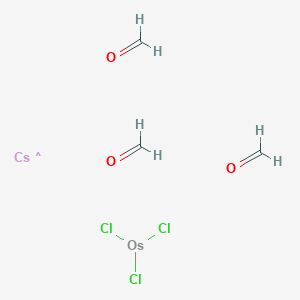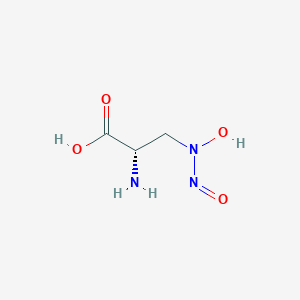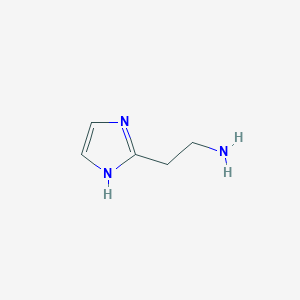![molecular formula C10H12N2O4 B099011 Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]- CAS No. 15324-70-6](/img/structure/B99011.png)
Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is a derivative of urea and is commonly referred to as HMPA. HMPA has a unique chemical structure that makes it an important compound for use in various scientific research applications. In
Mécanisme D'action
The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen bond acceptor, forming hydrogen bonds with other molecules. This interaction can enhance the reactivity of certain compounds and stabilize enzymes and proteins.
Biochemical and Physiological Effects:
HMPA has been shown to have minimal biochemical and physiological effects. It is considered to be a safe compound for use in scientific research. However, it should be noted that HMPA can act as a skin irritant and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HMPA is its ability to enhance the reactivity of certain compounds, making it an important solvent for synthetic chemistry. Additionally, HMPA can stabilize enzymes and proteins, making it an important compound for biochemical research. However, one limitation of HMPA is its high cost. It is also not suitable for use in certain reactions, including those involving strong acids and bases.
Orientations Futures
There are several future directions for research involving HMPA. One area of interest is the use of HMPA as a coupling agent for peptide synthesis. Additionally, there is potential for HMPA to be used in the development of new drugs and therapies. Further research is also needed to fully understand the mechanism of action of HMPA and its potential applications in various scientific fields.
Conclusion:
In conclusion, HMPA is a unique compound that has various applications in scientific research. Its ability to enhance the reactivity of certain compounds and stabilize enzymes and proteins makes it an important solvent for synthetic chemistry and biochemical research. Further research is needed to fully understand the potential applications of HMPA in various scientific fields.
Méthodes De Synthèse
The synthesis of HMPA involves a reaction between 4-hydroxy-3-methoxyphenylacetic acid and urea. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using various techniques, including recrystallization and chromatography. The yield of the reaction is typically high, and the purity of the product can be easily achieved.
Applications De Recherche Scientifique
HMPA has various applications in scientific research. It is commonly used as a solvent for various reactions, including nucleophilic substitution reactions and organometallic reactions. HMPA has been shown to enhance the reactivity of certain compounds, making it an important solvent for synthetic chemistry. Additionally, HMPA has been used as a coupling agent for peptide synthesis and as a stabilizer for enzymes and proteins.
Propriétés
Numéro CAS |
15324-70-6 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
N-carbamoyl-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-16-8-4-6(2-3-7(8)13)5-9(14)12-10(11)15/h2-4,13H,5H2,1H3,(H3,11,12,14,15) |
Clé InChI |
AHRHSJUJPNITLD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)NC(=O)N)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)












